![molecular formula C24H24ClN5O2 B2523401 9-(3-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-78-2](/img/structure/B2523401.png)
9-(3-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 9-(3-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, is a structurally complex molecule that appears to be related to a class of purine derivatives. These derivatives have been studied for various biological activities, including antiviral properties against rhinoviruses and inhibition of phosphodiesterase (PDE) isozymes .
Synthesis Analysis
The synthesis of related purine derivatives often involves the Mitsunobu reaction, as seen in the synthesis of 9-(2,6-difluorobenzyl)-9H-purines . Additionally, regioselective cross-coupling reactions have been employed to synthesize trisubstituted purine bases, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3,3,6,6-tetramethyl-9-(3-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8-dione, has been determined using X-ray crystallography. These structures often exhibit complex conformations, including boat and sofa conformations in the central and outer rings, respectively .
Chemical Reactions Analysis
The chemical reactivity of purine derivatives can be influenced by the presence of substituents on the purine ring. For instance, the introduction of a 2-chloro substituent has been shown to substantially increase antiviral activity in 9-benzylpurines . The regioselectivity of cross-coupling reactions has also been explored to achieve specific substitutions on the purine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are closely related to their molecular structure. For example, the crystal structure and conformation of the molecule can affect its solubility and stability. The presence of chloro and methyl groups can influence the molecule's lipophilicity, which in turn can affect its biological activity and pharmacokinetic properties .
Applications De Recherche Scientifique
Multitarget Drugs for Neurodegenerative Diseases
A comprehensive approach in drug discovery, especially for neurodegenerative diseases, involves the development of multitarget drugs. The research on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, related to the chemical structure , showcases the potential of such compounds in this domain. These compounds were designed to enhance water solubility and were evaluated for their affinity towards adenosine receptor subtypes and inhibitory activity against monoamine oxidases (MAO). This dual-targeting mechanism is considered beneficial for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, offering a promising avenue over single-target therapeutics (Brunschweiger et al., 2014).
Antiviral Activity
The antirhinovirus activity of 9-benzyl-6-(dimethylamino)-9H-purines and related compounds demonstrates the antiviral potential of this chemical scaffold. Introduction of specific substituents, such as chloro groups, has been shown to significantly enhance antiviral efficacy against rhinovirus type 1B. This suggests a new class of antiviral agents with promising in vitro activity, highlighting the versatility of the core structure for therapeutic applications beyond neurodegenerative diseases (Kelley et al., 1988).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of purine derivatives and related compounds is a vibrant field of research, with potential applications in medicine, agriculture, and other areas . Future research might focus on developing new synthesis methods, studying the biological activity of these compounds, or exploring their potential uses .
Propriétés
IUPAC Name |
9-(3-chlorophenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-7-9-17(10-8-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(12-16(2)13-29(20)23)19-6-4-5-18(25)11-19/h4-11,16H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUPSBGUPSWTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2523323.png)
![N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2523324.png)
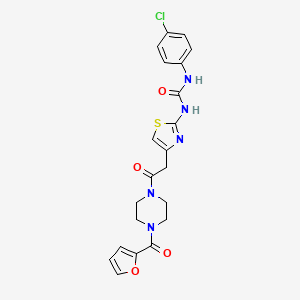
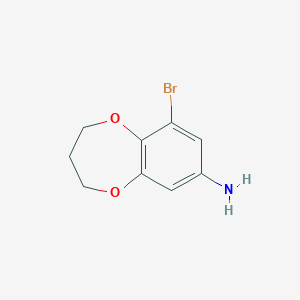
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclopentanecarboxamide](/img/structure/B2523327.png)
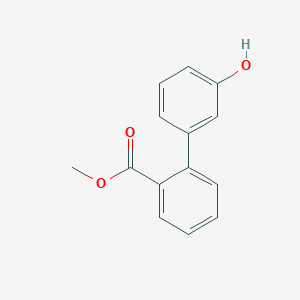
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2523329.png)
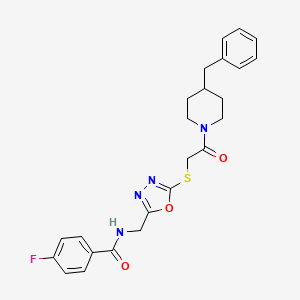
![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2523333.png)
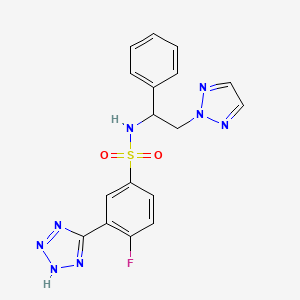
![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523341.png)